molecular formula C9H15NO B13269971 Spiro[2.5]octane-4-carboxamide

Spiro[2.5]octane-4-carboxamide

Cat. No.: B13269971
M. Wt: 153.22 g/mol
InChI Key: ZSRKCNPPTAOIJQ-UHFFFAOYSA-N
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Description

Spiro[25]octane-4-carboxamide is a unique organic compound characterized by its spirocyclic structure The spiro[25]octane framework consists of two rings sharing a single carbon atom, creating a three-dimensional, rigid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.5]octane-4-carboxamide typically involves the formation of the spirocyclic core followed by the introduction of the carboxamide group. One common method is the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of spiro[2.5]octane-4-carboxylic acid with ammonia or an amine can yield the desired carboxamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would focus on optimizing yield, purity, and cost-effectiveness, potentially using continuous flow reactors or other advanced manufacturing technologies.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]octane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form spiro[2.5]octane-4-carboxylic acid.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carboxamide position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Spiro[2.5]octane-4-carboxylic acid.

    Reduction: Spiro[2.5]octane-4-amine.

    Substitution: Various substituted spiro[2.5]octane derivatives depending on the reagents used.

Scientific Research Applications

Spiro[2.5]octane-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[2.5]octane-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2.5]octane-4-carboxamide is unique due to its specific combination of a spirocyclic core and a carboxamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

Spiro[2.5]octane-4-carboxamide is a compound characterized by its unique spirocyclic structure, which allows for diverse interactions with biological targets. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₃NO, with a molecular weight of approximately 141.19 g/mol. The compound features a bicyclic arrangement where two rings share a single carbon atom, resulting in significant torsional strain that influences its reactivity and interaction with biological systems.

The mechanism of action for this compound involves its ability to interact with specific enzymes or receptors in biological pathways. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of targets involved in various physiological processes.

Key Mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that spiro[2.5]octane derivatives may act as inhibitors for cytochrome P450 enzymes, which are crucial in drug metabolism and steroid biosynthesis.
  • Antioxidant Activity : Some spirocyclic compounds have demonstrated antioxidant properties, which may contribute to their biological effects by reducing oxidative stress in cells .

Biological Activity and Applications

Research into the biological activity of this compound is still emerging, but several areas show promise:

  • Medicinal Chemistry : The compound's structural features make it a candidate for drug development, particularly in the context of designing novel therapeutics targeting specific diseases.
  • Antimicrobial Properties : Initial investigations suggest potential antibacterial and antifungal activities, although comprehensive studies are needed to confirm these effects.
  • Cancer Research : Some derivatives have been explored for their cytotoxic effects against cancer cell lines, indicating possible applications in oncology .

Case Studies

Several studies have highlighted the biological potential of spiro[2.5]octane derivatives:

  • Cytochrome P450 Interaction : Research has shown that spiro[2.5]octane compounds can serve as probes in enzymatic reactions, aiding in the understanding of cytochrome P450 mechanisms and their role in drug metabolism.
  • Cytotoxicity Assays : In vitro studies demonstrated that certain spirocyclic compounds exhibit significant cytotoxicity against breast cancer cell lines, with IC₅₀ values comparable to established chemotherapeutic agents like doxorubicin .

Data Table: Summary of Biological Activities

Activity Type Observation Reference
Enzyme InhibitionPotential inhibition of cytochrome P450 enzymes
Antioxidant ActivityExhibited antioxidant properties
Antimicrobial ActivityPreliminary evidence suggests antibacterial effects
CytotoxicitySignificant activity against cancer cell lines

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

spiro[2.5]octane-8-carboxamide

InChI

InChI=1S/C9H15NO/c10-8(11)7-3-1-2-4-9(7)5-6-9/h7H,1-6H2,(H2,10,11)

InChI Key

ZSRKCNPPTAOIJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC2)C(C1)C(=O)N

Origin of Product

United States

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